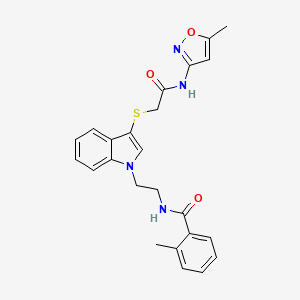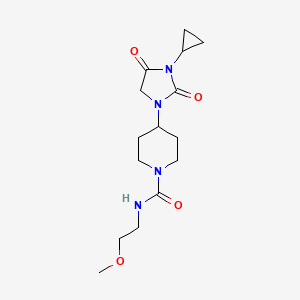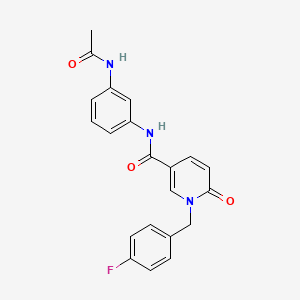![molecular formula C14H27N3O3 B2891819 (S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate CAS No. 1349699-63-3](/img/structure/B2891819.png)
(S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine derivatives are highly valuable in the field of drug discovery . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Synthesis Analysis
The synthesis of similar compounds, such as cyanoacetamides, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a notable reaction involving similar compounds. This process is not well developed, but it has been reported that catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters can be achieved utilizing a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate” would depend on its specific structure. Piperidine derivatives are known to show a wide variety of biological activities .Aplicaciones Científicas De Investigación
Catalytic Applications in Acylation Chemistry
The study by Mennenga et al. (2015) discusses the synthesis and polymerization of derivatives related to "(S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate" for use as catalysts in acylation reactions. The research shows how polymethacrylates containing amino-pyridyl derivatives can act as effective catalysts, highlighting the self-activation potential through neighboring group effects (Mennenga, Dorn, Menzel, & Ritter, 2015).
Structural Studies and Synthesis
Richter et al. (2009) reported on the synthesis and structural characterization of a compound structurally similar to "(S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate," showcasing the versatility of these molecules in forming stable and interesting molecular geometries (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).
Synthesis of Enantiopure Derivatives
Marin et al. (2004) focused on the synthesis of enantiopure derivatives starting from a common dioxopiperidinecarboxylate precursor. This work underlines the significance of these compounds in the synthesis of complex molecules with potential bioactive properties (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
Biological Evaluation
Sanjeevarayappa et al. (2015) synthesized and evaluated the biological activity of a related compound, highlighting its potential in developing materials with specific pharmacological activities. This study is an example of how structural modifications can influence the biological properties of these molecules (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Advanced Material Development
Didierjean et al. (2004) detailed the structural characteristics of tert-butyl derivatives, offering insights into the molecular packing and potential applications of these compounds in material science (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Mecanismo De Acción
The mechanism of action for these types of compounds can vary widely depending on their specific structure and intended use. For example, some piperidine derivatives are used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (3S)-3-[[2-(dimethylamino)acetyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17-8-6-7-11(9-17)15-12(18)10-16(4)5/h11H,6-10H2,1-5H3,(H,15,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYNWULUYQZNKB-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid](/img/no-structure.png)
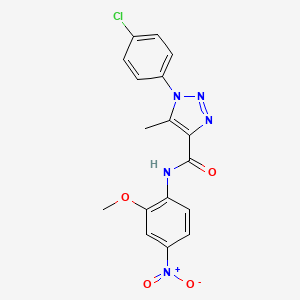
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2891738.png)
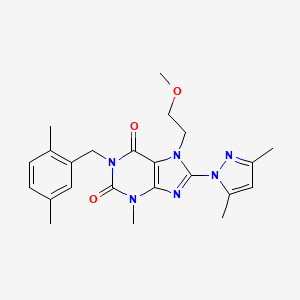

![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2891742.png)
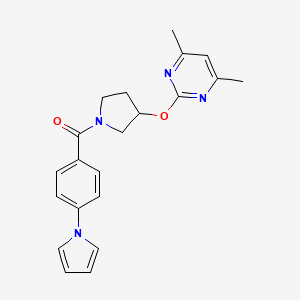
![(Z)-ethyl 1-butyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2891745.png)
![(5E)-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2891746.png)
